molecular formula C4H6F2 B1304031 1,1-Difluorobut-1-ene CAS No. 407-09-0

1,1-Difluorobut-1-ene

Cat. No.: B1304031
CAS No.: 407-09-0
M. Wt: 92.09 g/mol
InChI Key: CYICOSUAVXTZOD-UHFFFAOYSA-N
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Description

1,1-Difluorobut-1-ene is an organic compound with the molecular formula C₄H₆F₂. It is a fluorinated derivative of butene, characterized by the presence of two fluorine atoms attached to the first carbon atom of the butene chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Difluorobut-1-ene can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trifluorobutane with a defluorinating agent. Another method includes the dehydrofluorination of 1,1,1,4-tetrafluorobutane under specific conditions .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale chemical reactions using fluorinated precursors. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1,1-Difluorobut-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated alcohols, while reduction can produce fluorinated alkanes .

Scientific Research Applications

1,1-Difluorobut-1-ene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,1-difluorobut-1-ene exerts its effects involves interactions at the molecular level. The presence of fluorine atoms can significantly alter the compound’s reactivity and interaction with other molecules. Fluorine’s high electronegativity can influence the electron distribution within the molecule, affecting its reactivity in various chemical reactions .

Comparison with Similar Compounds

    1,1,1-Trifluorobutane: Another fluorinated butane derivative with three fluorine atoms.

    1,1,2-Trifluorobut-1-ene: A similar compound with fluorine atoms in different positions.

    1,1,1,4-Tetrafluorobutane: A more heavily fluorinated butane derivative

Uniqueness: 1,1-Difluorobut-1-ene is unique due to its specific fluorination pattern, which imparts distinct chemical properties.

Properties

IUPAC Name

1,1-difluorobut-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F2/c1-2-3-4(5)6/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYICOSUAVXTZOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382028
Record name 1,1-difluorobut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

92.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

407-09-0
Record name 1,1-difluorobut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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